molecular formula C8H7N3O3 B2684318 methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1909305-94-7

methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B2684318
CAS No.: 1909305-94-7
M. Wt: 193.162
InChI Key: AALWSQGISTWDGK-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which are fused heterocyclic compounds known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine. The resulting aminopyrrole is then cyclized at 165°C in DMF (dimethylformamide) to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrrolo[2,1-f][1,2,4]triazines.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of kinase inhibitors and antiviral agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar fused heterocyclic structure and are used in similar applications.

  • Other kinase inhibitors: Compounds like avapritinib and remdesivir also contain the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Uniqueness: Methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique in its specific substitution pattern and reactivity profile, which can influence its biological activity and industrial applications.

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Properties

IUPAC Name

methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)6-3-2-5-7(12)9-4-10-11(5)6/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALWSQGISTWDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2N1N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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